Blepharocalyxin E

Description

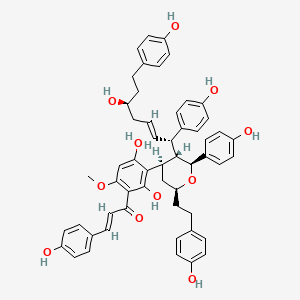

Structure

2D Structure

Properties

Molecular Formula |

C54H54O11 |

|---|---|

Molecular Weight |

879 g/mol |

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-[(2S,3R,4R,6S)-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-yl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C54H54O11/c1-64-49-32-48(62)51(53(63)52(49)47(61)30-13-35-10-23-41(58)24-11-35)46-31-44(29-12-34-8-21-40(57)22-9-34)65-54(37-16-27-43(60)28-17-37)50(46)45(36-14-25-42(59)26-15-36)4-2-3-38(55)18-5-33-6-19-39(56)20-7-33/h2,4,6-11,13-17,19-28,30,32,38,44-46,50,54-60,62-63H,3,5,12,18,29,31H2,1H3/b4-2+,30-13+/t38-,44+,45-,46-,50+,54-/m1/s1 |

InChI Key |

HIWNJCMWCICIHA-SOPVFMOZSA-N |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)[C@@H]2C[C@@H](O[C@@H]([C@H]2[C@H](/C=C/C[C@H](CCC3=CC=C(C=C3)O)O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)O)C(=O)/C=C/C7=CC=C(C=C7)O |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C2CC(OC(C2C(C=CCC(CCC3=CC=C(C=C3)O)O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)O)C(=O)C=CC7=CC=C(C=C7)O |

Synonyms |

blepharocalyxin E |

Origin of Product |

United States |

Isolation and Structural Elucidation Research of Blepharocalyxin E

Methodologies for Extraction and Isolation from Natural Sources

Blepharocalyxin E, along with its related compounds, is naturally found in the seeds of Alpinia blepharocalyx, a plant belonging to the Zingiberaceae family. acs.orgresearchgate.net The initial step in obtaining these compounds involves the extraction of the plant material.

The process typically begins with an ethanol (B145695) (EtOH) extraction of the seeds. acs.orgjst.go.jpacs.org This crude extract, containing a multitude of compounds, then undergoes a series of fractionation and chromatographic separations to isolate the desired diarylheptanoids. acs.orgacs.org Researchers have utilized a residual fraction from the ethanol extract for the isolation of this compound and its analogs. acs.orgnih.gov

The separation of these closely related compounds is a significant challenge due to their similar chemical properties. Chromatographic techniques are indispensable in this process. While specific details on the complete purification cascade for this compound are part of broader studies, the isolation of similar diarylheptanoids from Alpinia blepharocalyx has involved various chromatographic methods to achieve separation. acs.orgresearchgate.net

Advanced Spectroscopic Techniques for Comprehensive Structural Determination

The elucidation of the complex structure of this compound relies heavily on a combination of advanced spectroscopic techniques. acs.org These methods provide detailed information about the connectivity of atoms and their spatial arrangement, which is crucial for determining the novel carbon framework of this dimeric diarylheptanoid. acs.orgnih.gov

Application of Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has been a cornerstone in piecing together the molecular puzzle of this compound. acs.orgresearchgate.net This powerful technique allows scientists to observe correlations between different nuclei within the molecule, revealing how atoms are connected.

While the specific 2D NMR data for this compound is embedded within broader research publications, the general approach for related compounds involves a suite of experiments. These experiments help to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule. The analysis of these spectra is fundamental to defining the intricate structure of dimeric diarylheptanoids like this compound. acs.orgresearchgate.net

Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is another critical tool in the structural elucidation of this compound. nih.gov This technique provides the precise molecular weight of the compound, allowing for the determination of its molecular formula. researchgate.netmdpi.com For Blepharocalyxin D, a closely related compound, the molecular formula has been established as C₃₈H₄₀O₆ with a molecular weight of 592.7 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which are instrumental in confirming the elemental composition of a molecule. researchgate.net Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable clues about the structural components and how they are linked together. mdpi.comnih.gov This information is complementary to the data obtained from NMR spectroscopy, aiding in the comprehensive structural characterization of complex natural products.

Research on the Assignment of Stereochemistry in this compound

The final piece of the structural puzzle is determining the stereochemistry of the molecule, which refers to the three-dimensional arrangement of its atoms. For complex molecules like this compound with multiple chiral centers, this is a particularly challenging aspect.

The stereochemistry of new diarylheptanoids isolated from Alpinia blepharocalyx has been elucidated using spectroscopic techniques, with 2D NMR playing a significant role. acs.orgnih.gov Techniques such as the Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of atoms, which is crucial for assigning the relative stereochemistry of chiral centers. thieme-connect.com While the specific research detailing the complete stereochemical assignment of this compound is part of a comprehensive study of several related compounds, it is understood that spectroscopic methods were the primary tools used for this purpose. acs.org

Chemical Synthesis Strategies for Blepharocalyxin E and Its Analogs

Development of Total Synthesis Approaches for Blepharocalyxin E

While the total synthesis of this compound itself has been a primary objective, much of the published research has culminated in the successful synthesis of its close structural relative, (-)-Blepharocalyxin D. nih.govacs.orgorganic-chemistry.org These strategies, however, lay a critical foundation for the eventual total synthesis of this compound.

A notable strategy successfully applied to the total synthesis of (-)-Blepharocalyxin D is the Prins cyclization. nih.govacs.org One key approach involved a Prins-pinacol rearrangement of an acyclic precursor to form the central tetrahydropyran (B127337) ring. organic-chemistry.org This reaction remarkably produced the axial aldehyde as the dominant kinetic product, which could then be equilibrated to the more stable equatorial aldehyde for subsequent steps. organic-chemistry.org Another powerful method involved an acid-mediated cascade reaction. This process combines methyl 3,3-dimethoxypropanoate with specific γ,δ-unsaturated alcohols, resulting in the formation of trans-fused bicyclic lactones. nih.gov This one-pot reaction impressively constructs two rings and establishes four stereocenters with high stereoselectivity. nih.gov

Model Studies and Methodological Advancements in Partial Synthesis

Significant progress towards the synthesis of this compound has been achieved through extensive model studies aimed at constructing its key structural features. A primary challenge is the stereoselective formation of the C-aryl pyranoside and the correct substitution at the C7 position. figshare.comnih.gov

Researchers have developed a general route to a series of aryl-substituted pyranoside derivatives as a model for the synthesis of this compound. figshare.comnih.govacs.org This approach utilizes exo-substituted tetrahydro-4H-furo[2,3-b]pyran-2-one derivatives as key intermediates. figshare.comnih.gov When these bicyclic lactones are treated with nucleophiles like anisole (B1667542) or phenoxytriisopropylsilane under Lewis acid conditions, they undergo ring cleavage to form a γ-lactone. figshare.comnih.govacs.org This lactone subsequently rearranges upon acid treatment to yield the desired aryl-substituted pyranoside structure as a single isomer in good yield. figshare.comnih.gov

Another strategy has focused on creating a versatile lactone template that could serve as a common precursor for several calyxin analogs, including this compound. lookchem.com This approach envisioned using a Suzuki coupling reaction between an enol triflate, derived from a known lactone, and various 2,4,6-trialkoxyphenylboronic acids. lookchem.com Studies showed that this coupling proceeds in excellent yield, providing a stereocontrolled route to the core tetrahydropyran unit and demonstrating a viable pathway to the calyxin family. lookchem.com

Stereoselective Synthetic Methodologies Applied to this compound Core Scaffolds

The central feature of this compound is its bicyclic core, and its stereocontrolled synthesis is paramount. The 2,8-dioxabicyclo[4.4.0]decane scaffold, which forms the core of the related Blepharocalyxin D, is assembled with equatorial side-chains at multiple positions. sci-hub.st

Methodologies have been developed that allow for the stereoselective introduction of various substituents onto this bicyclic framework. sci-hub.st An acid-mediated reaction between a γ,δ-unsaturated alcohol and an aldehyde can produce a trans-fused bicyclic product, creating the core structure in a single step. nih.govsci-hub.st The geometry of the starting homoallylic alcohol can control the diastereoselectivity of the cyclization. researchgate.net For instance, an E-olefin leads exclusively to the trans-fused product, while a Z-olefin predominantly yields the cis-fused product. researchgate.net This versatile approach enables the introduction of substituents at the C3, C4, C7, and C9 positions of the bicyclic system with excellent stereocontrol. sci-hub.st These methods are crucial for building collections of natural product-like molecules with high three-dimensional complexity. mdpi.comnih.gov

Synthetic Exploration of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies. The synthetic strategies developed for the core structure have been adapted to produce a variety of related compounds.

The lactone template developed via Suzuki coupling was specifically designed for its potential as a common intermediate in the synthesis of several calyxin analogs. lookchem.com By varying the arylboronic acid partner in the coupling reaction, different derivatives can be accessed. lookchem.com Furthermore, methods developed for Blepharocalyxin D analogs can be applied to this compound. For example, using a Grignard reagent to introduce a p-methoxyarylethyl group onto a precursor aldehyde allows for the synthesis of analogs with different side chains at the C3 position. sci-hub.st The use of halogenated intermediates in the synthesis of the bicyclic core also opens the door for a wide variety of derivatives through subsequent cross-coupling reactions. sci-hub.st

Investigation of Biological Activities and Underlying Molecular Mechanisms Non Clinical Focus

In Vitro Antiproliferative Activity Research in Established Cell Models

The primary biological activity investigated for Blepharocalyxin E is its ability to inhibit the proliferation of cancer cells. These non-clinical studies utilize established and well-characterized cell lines grown in controlled laboratory environments to measure the compound's effects on cell growth and viability.

This compound has demonstrated significant anti-proliferative effects against the murine Colon 26-L5 carcinoma cell line. researchgate.net In a study evaluating various diarylheptanoids from the seeds of Alpinia blepharocalyx, this compound was identified as a potent inhibitor of cell growth. researchgate.net The research quantified this activity, determining an ED50 value of 3.61 μM, indicating that this concentration was effective at reducing the cell population by 50%. researchgate.net This finding places this compound among the numerous bioactive compounds from the Alpinia genus that show potential as anticancer agents. iwnirz.pl

The antiproliferative capacity of this compound has also been confirmed in human cancer cell models. Specifically, studies using the HT-1080 human fibrosarcoma cell line revealed that the compound actively inhibits cell proliferation. researchgate.net The effective dose for 50% inhibition (ED50) in this cell line was measured to be 9.02 μM. researchgate.net The demonstrated activity in both murine and human cancer cell lines suggests a mechanism that may be conserved across different species and cancer types. researchgate.netjst.go.jp

| Compound | Cell Line | Cell Type | Organism | ED₅₀ (μM) | Reference |

|---|---|---|---|---|---|

| This compound | Colon 26-L5 | Murine Carcinoma | Mouse | 3.61 | researchgate.net |

| This compound | HT-1080 | Human Fibrosarcoma | Human | 9.02 | researchgate.net |

Computational and In Vitro Approaches for Cellular and Molecular Target Identification

Following the confirmation of antiproliferative activity, research efforts typically move toward identifying the specific cellular and molecular targets through which a compound exerts its effects. This process often involves a combination of computational modeling and laboratory-based assays.

Molecular docking is a computational technique used to predict how a small molecule, or ligand, might bind to a specific protein target. nih.govresearchgate.net This in silico method allows researchers to screen large libraries of compounds against known protein structures to identify potential interactions, which can help hypothesize a mechanism of action. semanticscholar.orgjcdr.net Molecular dynamics simulations can then be used to analyze the stability of these predicted ligand-protein complexes over time, providing deeper insight into the binding potential. mdpi.com While these structure-based screening approaches are powerful tools for identifying potential targets for natural products like this compound, specific molecular docking or simulation studies focused on this compound have not been detailed in available research.

To validate computational predictions and functionally identify a compound's mechanism, cell-based assays are employed. These experiments are designed to measure how the compound perturbs specific cellular signaling pathways. For instance, researchers can use assays to determine if this compound inhibits the activity of key enzymes involved in cell proliferation, such as protein kinases, or if it interferes with specific signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. mdpi.comnih.gov Such assays can confirm a direct drug target and clarify the functional consequences of the drug-target interaction within the cell. nih.gov

Research into Modulatory Effects on Cellular Processes (e.g., Apoptosis Induction in Vitro)

Beyond simple growth inhibition, understanding how a compound modulates fundamental cellular processes is key to defining its mechanism of action. A primary focus in cancer research is determining whether a compound can induce apoptosis, or programmed cell death.

Apoptosis is a critical process for eliminating damaged or cancerous cells and is a target for many chemotherapeutic agents. mdpi.com The induction of apoptosis is characterized by specific biochemical and morphological changes, including cell shrinkage, DNA fragmentation, and the activation of a cascade of enzymes known as caspases. nih.govnih.govplos.org Studies on other natural compounds in HT-1080 and colon cancer cells have shown that antiproliferative effects are often mediated through the induction of apoptosis. nih.govnih.govnih.gov This process frequently involves the regulation of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2), leading to the activation of caspases-9 and -3. nih.govnih.gov Investigating whether this compound triggers this pathway, potentially through caspase activation or modulation of Bcl-2 family proteins, would be a crucial next step in elucidating its anticancer mechanism. mdpi.complos.org

Exploration of Other In Vitro Biological Activities (e.g., Antiviral Potential of Related Diarylheptanoids)

Beyond the specific mechanisms of action detailed previously, the broader class of diarylheptanoids, to which this compound belongs, has been the subject of investigations into various other biological activities. Non-clinical, in vitro studies have particularly highlighted the potential of these compounds in antiviral applications.

Research into diarylheptanoids isolated from Alpinia officinarum has demonstrated a wide spectrum of antiviral activity. nih.gov A study examining nine diarylheptanoids from this plant species revealed that seven of them exhibited potential antiviral effects against Respiratory Syncytial Virus (RSV). nih.gov Furthermore, many of these compounds were also effective against poliovirus, measles virus, and/or herpes simplex virus type 1 (HSV-1) in vitro. nih.gov This suggests that diarylheptanoids as a chemical class may possess broad-spectrum antiviral capabilities. nih.gov

Another investigation into ten diarylheptanoids from Alpinia officinarum assessed their activity against the influenza A/PR/8/34 (H1N1) virus. All tested diarylheptanoids showed potential antiviral activity against this influenza strain in vitro.

While direct antiviral studies on this compound are not extensively documented in the reviewed literature, its structural relatives have shown promising results. For instance, hirsutenone, another diarylheptanoid, has been noted for its inhibitory activity against the papain-like protease of the severe acute respiratory syndrome coronavirus (SARS-CoV), suggesting it could be a target for anti-SARS drug development. nih.gov

In addition to antiviral research, other in vitro biological activities of diarylheptanoids from Alpinia blepharocalyx, the source of this compound, have been explored. Notably, this compound itself has demonstrated significant anti-proliferative activity. It was found to be effective against murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cells, with ED₅₀ values of 3.61 and 9.02 μM, respectively. nih.gov

The following table summarizes the in vitro antiviral activity of selected diarylheptanoids, providing insights into the potential activities of this class of compounds.

Antiviral Activity of Selected Diarylheptanoids

| Compound/Extract | Virus | Cell Line | Activity Metric | Result |

| Diarylheptanoids (various) | Respiratory Syncytial Virus (RSV) | Not Specified | Antiviral Activity | 7 out of 9 tested compounds showed potential |

| Diarylheptanoids (various) | Poliovirus | Not Specified | Antiviral Activity | Active |

| Diarylheptanoids (various) | Measles Virus | Not Specified | Antiviral Activity | Active |

| Diarylheptanoids (various) | Herpes Simplex Virus type 1 (HSV-1) | Not Specified | Antiviral Activity | Active |

| Diarylheptanoids (various) | Influenza A/PR/8/34 (H1N1) | Not Specified | Antiviral Activity | All 10 tested compounds showed potential |

| Hirsutenone | SARS-CoV | Not Specified | Protease Inhibition | Strong inhibitory activity |

Structure Activity Relationship Sar Studies for Blepharocalyxin E and Its Derivatives

Design and Synthesis of Chemically Modified Blepharocalyxin E Analogs for SAR Analysis

The complex dimeric structure of this compound presents a considerable challenge for synthetic chemists. However, the total synthesis of related diarylheptanoids has paved the way for the potential generation of analogs for SAR studies. A model for the total synthesis of this compound has been proposed, indicating the feasibility of accessing its core structure and introducing chemical modifications. researchgate.net Synthetic strategies often focus on a stereoselective approach to construct key structural motifs, such as the C-aryl pyranoside component, which is relevant to the C7-substitution pattern in this compound. aablocks.comaablocks.coma2bchem.coma2bchem.com

While a dedicated library of chemically modified this compound analogs for SAR analysis has not been extensively reported in the available literature, the synthesis of related dimeric diarylheptanoids, such as (+)-blepharocalyxin D, has been achieved. bris.ac.uk This work demonstrates the potential for creating variations in the monomeric units and the linkage between them to investigate their impact on biological activity. The design of future analogs would likely involve modifications at several key positions, including:

The phenolic hydroxyl groups: Investigating the effect of their number, position, and substitution (e.g., methylation).

The linkage between the two diarylheptanoid units: Exploring different connection points and the resulting stereochemistry.

The chalcone (B49325) or flavanone (B1672756) moiety: Modifying the substitution pattern on the aromatic rings of this part of the molecule.

The aliphatic chain: Introducing variations in length, saturation, and hydroxylation.

The development of efficient synthetic routes will be paramount to systematically explore the chemical space around the this compound scaffold and to generate a diverse set of analogs for comprehensive SAR analysis.

Correlation of Specific Structural Features with In Vitro Biological Potency

Analysis of the antiproliferative activity of naturally occurring diarylheptanoids isolated from Alpinia blepharocalyx has provided preliminary but valuable SAR insights. This compound itself demonstrates potent activity against human HT-1080 fibrosarcoma cells, with a median effective dose (ED50) of 9.02 μM. acs.orgresearchgate.netrsc.org Its dimeric counterpart, Blepharocalyxin D, shows strong activity against murine colon 26-L5 carcinoma cells (ED50 of 3.61 μM). acs.orgresearchgate.net

Studies on a broader range of diarylheptanoids from the same source have revealed several key structural features that influence their cytotoxic potency:

Presence of a Chalcone or Flavanone Moiety: The attachment of a chalcone or flavanone moiety to the diarylheptanoid skeleton appears to substantially enhance antiproliferative activity. researchgate.net The position of this attachment does not seem to significantly affect the potency. researchgate.net

Conjugated Double Bond: A conjugated double bond within the chalcone moiety has been found to potentiate the inhibitory activity against cancer cell lines. researchgate.net

Phenolic Hydroxyl Groups: The presence of phenolic hydroxyl groups is also considered important for the antiproliferative effects of these compounds. researchgate.net This is supported by the observation that methylated derivatives of related compounds, such as hexamethoxydeoxycalyxin A and pentamethoxycalyxin B, exhibit greatly reduced activity. researchgate.net

These findings suggest that a combination of a dimeric diarylheptanoid core, the presence of a chalcone or flavanone-like structure with specific features, and free phenolic hydroxyl groups are important for the potent antiproliferative activity of compounds like this compound.

The following table summarizes the in vitro biological potency of this compound and a closely related compound, Blepharocalyxin D.

| Compound | Cell Line | ED50 (μM) |

| This compound | Human HT-1080 fibrosarcoma | 9.02 |

| Blepharocalyxin D | Murine colon 26-L5 carcinoma | 3.61 |

This table presents data on the median effective dose (ED50), which is the concentration of a compound that inhibits 50% of the cell population's growth.

Computational Approaches in Pharmacophore Modeling and Ligand Design

Computational methods, including molecular docking and pharmacophore modeling, are increasingly being employed to understand the interactions of natural products with biological targets and to guide the design of new, more potent inhibitors. While specific and detailed pharmacophore models for the antiproliferative activity of this compound are not yet widely published, related in silico studies have highlighted its potential as a bioactive molecule.

For instance, in a computational screening study, this compound was identified as a potential inhibitor of Traf2- and Nck-interacting kinase (TNIK), a target in colorectal cancer. researchgate.net Such studies typically involve docking the three-dimensional structure of the compound into the binding site of a protein target to predict the binding affinity and mode of interaction. These computational predictions can provide a basis for the rational design of new analogs with improved binding characteristics.

Molecular docking studies on other flavonoids and related compounds have demonstrated the utility of these methods in identifying potential inhibitors for various targets, such as the dengue NS2B/NS3 protease. pjps.pk The insights gained from these computational approaches can help in prioritizing which analogs of this compound to synthesize and test, thereby accelerating the drug discovery process. Future computational work on this compound could focus on:

Developing a pharmacophore model based on its known potent activity to identify the key chemical features required for its antiproliferative effects.

Performing molecular docking studies against a panel of potential cancer-related protein targets to elucidate its mechanism of action.

Using molecular dynamics simulations to study the stability of the this compound-target complex and to refine the understanding of their interactions.

Such computational investigations, in conjunction with synthetic chemistry and biological testing, will be instrumental in fully elucidating the SAR of this compound and in harnessing its therapeutic potential.

Advanced Analytical Methodologies in Blepharocalyxin E Research

Sophisticated Chromatographic Techniques for Purity and Characterization

Chromatography is a cornerstone for the isolation, purification, and characterization of Blepharocalyxin E from natural sources or synthetic mixtures. researchgate.netnih.gov The choice of chromatographic technique is critical for obtaining the high degree of purity required for subsequent spectroscopic analysis and biological assays.

High-Performance Liquid Chromatography (HPLC) is a primary tool in the analysis of this compound. nih.gov Reversed-phase HPLC (RPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for separating diarylheptanoids like this compound. unige.ch The selection of the column, mobile phase composition, and gradient elution parameters are optimized to achieve high resolution and efficient separation from closely related compounds. nih.gov Modern HPLC systems, including Ultra-High-Performance Liquid Chromatography (UPLC), offer enhanced separation efficiency and speed, which are advantageous for complex sample matrices. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the initial screening and identification of this compound in extracts. researchgate.net It is valuable for monitoring the progress of purification and for determining the appropriate solvent systems for column chromatography. researchgate.net

Gas Chromatography (GC) can also be employed, particularly for the analysis of volatile derivatives of this compound. researchgate.net In GC, separation is based on the compound's volatility and its interaction with the stationary phase. researchgate.net

Other specialized chromatographic techniques that find application in natural product research include:

Size-Exclusion Chromatography (SEC) , which separates molecules based on their size. tricliniclabs.com

Ion-Exchange Chromatography (IEC) , used for the separation of charged molecules. tricliniclabs.com

Hydrophobic Interaction Chromatography (HIC) , which separates molecules based on their hydrophobicity. tricliniclabs.com

The combination of these techniques, sometimes in a multi-modal or mixed-mode chromatography (MMC) approach, allows for a high degree of separation and purity assessment. tricliniclabs.com

Table 1: Chromatographic Techniques in this compound Research

| Technique | Principle | Application in this compound Research |

| HPLC/UPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov | High-resolution separation, purity assessment, and quantification. nih.gov |

| TLC | Separation based on differential adsorption on a thin layer of adsorbent material. researchgate.net | Rapid screening, monitoring purification, and method development. researchgate.net |

| GC | Separation of volatile compounds in a gaseous mobile phase. researchgate.net | Analysis of volatile derivatives. researchgate.net |

| SEC | Separation based on molecular size. tricliniclabs.com | Separation of large molecules and aggregates. tricliniclabs.com |

High-Resolution Mass Spectrometry for Metabolite Profiling and Quantitative Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and quantitative analysis of this compound and its metabolites. researchgate.net It provides highly accurate mass measurements, which are crucial for determining the elemental composition of the parent compound and its metabolic products. researchgate.netnih.gov

Metabolite Profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the comprehensive analysis of metabolites in biological samples. animbiosci.org Untargeted metabolomics approaches, employing HRMS, can screen for a wide range of potential metabolites of this compound without prior knowledge of their structures. animbiosci.org This is instrumental in understanding the biotransformation pathways of the compound. The high resolution of instruments like the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers enables the separation of isobaric interferences, leading to more accurate metabolite identification. mdpi.com

Quantitative Analysis by mass spectrometry is essential for determining the concentration of this compound in various matrices. nih.govwiley.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for their high sensitivity and selectivity. waters.com Multiple reaction monitoring (MRM) is a common mode of operation in tandem mass spectrometry for quantitative studies, providing excellent specificity and low detection limits. waters.com The development of robust quantitative methods requires careful consideration of matrix effects, the use of appropriate internal standards, and thorough validation. nih.govwaters.com

Table 2: High-Resolution Mass Spectrometry in this compound Research

| Technique | Principle | Application in this compound Research |

| LC-HRMS | Combines the separation power of LC with the high mass accuracy of HRMS. animbiosci.org | Metabolite profiling, identification of biotransformation products. animbiosci.org |

| LC-MS/MS | Uses two stages of mass analysis for enhanced selectivity and sensitivity. waters.com | Targeted quantitative analysis of this compound and its metabolites. waters.com |

| FT-ICR-MS | Provides ultra-high resolution and mass accuracy. mdpi.com | In-depth characterization of complex metabolite mixtures. mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation and confirmation of complex organic molecules like this compound. ukzn.ac.zalibretexts.org It provides detailed information about the chemical environment of individual atoms within the molecule. libretexts.org

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic carbon-hydrogen framework of this compound. researchgate.net The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide crucial structural information. libretexts.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all the proton and carbon signals and for establishing the connectivity between different parts of the molecule. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy) , which identifies proton-proton couplings. ukzn.ac.za

HSQC (Heteronuclear Single Quantum Coherence) , which correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) , which shows correlations between protons and carbons that are two or three bonds apart.

NOESY (Nuclear Overhauser Effect Spectroscopy) , which reveals through-space interactions between protons, providing information about the stereochemistry and conformation of the molecule.

The combination of these advanced NMR techniques allows for the complete and unambiguous structural determination of this compound. ukzn.ac.za

Table 3: NMR Techniques in this compound Research

| Technique | Information Provided | Application in this compound Research |

| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. libretexts.org | Determination of the proton framework. |

| ¹³C NMR | Number and types of carbon atoms. researchgate.net | Determination of the carbon skeleton. |

| COSY | Connectivity between coupled protons. ukzn.ac.za | Establishing H-H spin systems. |

| HSQC/HMBC | Connectivity between protons and carbons. | Assigning carbon signals and linking spin systems. |

| NOESY | Spatial proximity of protons. | Determining stereochemistry and conformation. |

Integration of Multi-Omics Data for Comprehensive Analysis

A holistic understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. frontlinegenomics.comnih.gov This approach combines data from different "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a systems-level view of the cellular response to the compound. nih.govsib.swiss

The integration of these large and complex datasets presents significant computational challenges due to their heterogeneity and high dimensionality. researchgate.netnih.gov Sophisticated bioinformatics tools and statistical methods are required to merge and interpret multi-omics data effectively. nih.govresearchgate.net These methods can include matrix factorization, network-based approaches, and machine learning algorithms. frontlinegenomics.comresearchgate.net

By integrating data from various omics platforms, researchers can:

Identify the molecular pathways and networks modulated by this compound.

Uncover potential biomarkers of the compound's activity. nih.gov

Gain deeper insights into its mechanism of action. researchgate.net

This comprehensive analysis helps to bridge the gap between the chemical properties of this compound and its ultimate biological effects. nih.gov

Non Clinical Preclinical Research Models and Methodologies

Development and Validation of In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental tools in the early stages of drug discovery and development, providing initial insights into the biological activity of a compound. pharmaron.comnih.gov The development and validation of these assays are critical to ensure the reliability and reproducibility of the data generated. nih.govresearchgate.net

The process typically involves several key steps:

Cell Line Selection: The choice of a suitable cell line is paramount and depends on the specific biological question being addressed. nih.gov Factors such as the expression of the target of interest, cell line origin (human or animal), and growth characteristics are considered. pharmaron.comnih.gov

Assay Principle and Endpoint: The assay must be designed to measure a relevant biological response. nih.gov This could range from cell viability and cytotoxicity to more specific endpoints like enzyme inhibition, receptor binding, or the expression of particular biomarkers. nih.gov

Optimization and Validation: Once an assay is developed, it undergoes a rigorous validation process to assess its performance characteristics, including sensitivity, specificity, accuracy, precision, and robustness. nih.govresearchgate.net This ensures that the assay is "fit for purpose" and can reliably detect the effects of the compound being tested. nih.gov

For a compound like Blepharocalyxin E, which is a diarylheptanoid from Alpinia species, initial in vitro assays might focus on its known anti-inflammatory properties. researchgate.netdovepress.com For example, cell-based assays using macrophage-like cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) could be employed to measure the inhibition of pro-inflammatory mediators. dovepress.com

Ex Vivo Tissue Model Systems for Biological Activity Assessment

Ex vivo tissue models bridge the gap between in vitro cell cultures and in vivo animal studies. creative-biolabs.comoatext.com These models utilize fresh tissues or organs cultured outside the living organism, thereby preserving the complex cellular architecture and interactions of the native tissue. creative-biolabs.comoatext.commdpi.com This provides a more physiologically relevant environment to assess the biological activity of a compound compared to traditional 2D cell cultures. creative-biolabs.comnih.gov

Key advantages of ex vivo models include:

Preservation of Tissue Architecture: They maintain the three-dimensional structure and cellular diversity of the original tissue. creative-biolabs.comoatext.com

Study of Complex Interactions: They allow for the investigation of cell-cell and cell-matrix interactions in a more natural context. creative-biolabs.comdergipark.org.tr

Reduced Reliance on Animal Models: They can provide valuable data that may reduce the number of animals required for preclinical testing. nih.gov

For this compound, ex vivo models could be particularly useful for investigating its effects on specific tissues. For instance, an ex vivo skin model could be used to assess its anti-inflammatory or wound-healing properties in a system that retains the various cell types and structures of the skin, including resident immune cells. nih.gov Similarly, ex vivo models of other organs could be employed depending on the therapeutic target of interest. mdpi.com

In Vitro and In Vivo Non-Clinical Pharmacokinetic (PK) and Metabolism Studies (ADME aspects)

Pharmacokinetic (PK) studies are a crucial component of non-clinical development, aiming to understand what the body does to a drug. bioagilytix.com These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing essential information for determining its potential efficacy and safety. eupati.euscielo.brbjournal.org

Absorption and Distribution Research in Non-Clinical Models

Absorption: This refers to the process by which a drug enters the bloodstream. In vitro models, such as Caco-2 cell monolayers, are often used to predict intestinal absorption. In vivo studies in animal models (e.g., rodents, non-rodents) provide data on the rate and extent of absorption after administration through different routes. scielo.br

Distribution: Once absorbed, a drug is distributed throughout the body via the circulatory system. scielo.br Studies on plasma protein binding and blood-to-plasma partitioning are important in vitro assessments. pharmaron.com In vivo biodistribution studies, sometimes using radiolabeled compounds, help to determine the extent to which a compound and its metabolites distribute into various tissues and organs. pharmaron.comerbc-group.com This is critical for understanding if the drug reaches its target site of action and to identify potential sites of accumulation and toxicity. scielo.brresearchgate.net

Metabolism Studies in Subcellular Fractions and Cell Lines

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, often to facilitate its excretion. scielo.br These studies are vital for identifying the metabolic pathways of a compound and for understanding potential drug-drug interactions. pharmaron.com

Subcellular Fractions: Isolated components of cells, such as liver microsomes and S9 fractions, are widely used for in vitro metabolism studies. innostar.cnaccegen.comnih.gov These fractions contain key drug-metabolizing enzymes (e.g., cytochrome P450s) and allow for the identification of metabolites and the determination of metabolic stability. innostar.cnaccegen.comnih.govnih.gov

Cell Lines: Hepatocyte cell lines (e.g., HepG2) and primary hepatocytes are also used to study drug metabolism in a more complete cellular environment. innostar.cnnih.gov These models can provide information on both Phase I and Phase II metabolic reactions.

For this compound, these studies would aim to identify its major metabolites and the enzymes responsible for their formation. This information is crucial for understanding its clearance from the body and for predicting potential interactions with other drugs.

Excretion Pathway Investigations in Non-Clinical Systems

Excretion is the process by which a drug and its metabolites are removed from the body. scielo.br The primary routes of excretion are through the kidneys (urine) and the liver (bile/feces).

In vivo studies in animal models are the primary method for investigating excretion pathways. scielo.br By collecting and analyzing urine and feces after drug administration, researchers can determine the major routes and rates of elimination. nih.gov This information, combined with metabolism data, provides a complete picture of the drug's disposition in the body.

Application of Computational Models in Preclinical Prediction (e.g., compound behavior)

In recent years, computational or in silico models have become increasingly important in preclinical drug development. mdpi.comfrontiersin.org These models use computer simulations to predict the properties and behavior of a compound, which can help to prioritize candidates, optimize study designs, and reduce the need for extensive in vitro and in vivo testing. frontiersin.org

Types of computational models include:

Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the chemical structure of a compound with its biological activity or pharmacokinetic properties. frontiersin.org

Physiologically Based Pharmacokinetic (PBPK) models: These are more complex models that simulate the ADME processes in the body based on the physicochemical properties of the drug and the physiology of the organism. frontiersin.org

Molecular Docking: This technique predicts how a small molecule, like this compound, might bind to a specific protein target. mdpi.com This can be useful for understanding its mechanism of action and for designing more potent derivatives. researchgate.netpjps.pk

For this compound, computational models could be used to predict its ADME properties, potential off-target effects, and to guide the design of new analogs with improved characteristics. nih.govarxiv.org

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Lipopolysaccharide |

Utilization of Relevant Non-Clinical Animal Models for Efficacy Proof-of-Concept Studies

Extensive literature searches for non-clinical, in vivo proof-of-concept studies investigating the efficacy of the isolated compound this compound in animal models did not yield any specific results. The available research primarily focuses on the in vitro activities of this compound.

Initial laboratory studies have identified this compound as a diarylheptanoid isolated from the seeds of Alpinia blepharocalyx. researchgate.net Research has demonstrated its potential as an anti-proliferative agent against specific cancer cell lines in a laboratory setting. researchgate.net

Detailed Research Findings

In vitro investigations have shown that this compound exhibits significant anti-proliferative effects. researchgate.net Specifically, it has been tested against murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cells. researchgate.net The reported 50% effective dose (ED₅₀) values were 3.61 μM for the murine colon cancer cells and 9.02 μM for the human fibrosarcoma cells. researchgate.net

Despite these promising in vitro results, no data from studies using non-clinical animal models to confirm these efficacy findings for this compound have been found in the reviewed literature. Such studies are a critical step in the preclinical development of a compound, providing essential information on its biological activity and potential therapeutic effects within a living organism.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Organism | Cancer Type | ED₅₀ (μM) |

|---|---|---|---|

| Colon 26-L5 | Murine | Carcinoma | 3.61 researchgate.net |

Emerging Research Avenues and Future Perspectives for Blepharocalyxin E

Synthetic Biology and Biotechnological Approaches for Sustainable Production

The natural sourcing of Blepharocalyxin E and related diarylheptanoids can be limited by the availability and growth rate of the source plants. To overcome this, researchers are exploring synthetic biology and biotechnology to develop sustainable and scalable production methods.

Synthetic Biology:

Synthetic biology applies engineering principles to biological systems to construct new biological parts, devices, and systems. youtube.com This can involve programming microorganisms to produce specific compounds. esade.edu For this compound, this could mean engineering bacteria or yeast to become "chemical factories" that synthesize the molecule. youtube.com This approach offers the potential for a more reliable and cost-effective supply of diarylheptanoids. The core of synthetic biology is the design-build-test-learn cycle, which can be accelerated using technologies like picodroplets for high-speed editing and selection of microbial strains. spherebio.com

Biotechnological Production:

Biotechnological methods, such as fermentation, are already used for the commercial production of various compounds, including vitamins and bioflavors. srce.hrscielo.br These methods can be more cost-effective than chemical synthesis, which often involves multiple, costly steps. srce.hr The production of diarylheptanoids could be achieved through several biotechnological strategies:

Microbial Fermentation: Utilizing microorganisms like bacteria (Escherichia coli, Bacillus subtilis) or yeast to produce diarylheptanoids. nih.govresearchgate.net These microbes can be grown in large-scale fermenters, offering a consistent and high-yield production platform.

Plant Cell Cultures: In vitro cultivation of plant cells, tissues, or organs can be used for the production of secondary metabolites. up.pt This includes techniques like using "hairy roots" or other transgenic organs to synthesize valuable compounds. up.pt

Enzymatic Biotransformation: This involves using enzymes to convert a readily available substrate into the desired diarylheptanoid. This method benefits from high selectivity and milder reaction conditions compared to chemical synthesis. scielo.br

The use of agro-industrial waste as a low-cost substrate for microbial growth is also a promising avenue for reducing production costs and environmental impact. researchgate.net

Advanced Computational Chemistry in Diarylheptanoid Drug Discovery

Computational chemistry has become an indispensable tool in accelerating the drug discovery process, from identifying potential drug candidates to optimizing their properties. steeronresearch.comresearchgate.net For diarylheptanoids like this compound, these techniques are crucial for understanding their interactions with biological targets and for designing new, more potent derivatives.

Key Computational Techniques:

| Technique | Description | Application in Diarylheptanoid Research |

| Virtual Screening | Uses computer simulations to screen large libraries of compounds to identify those that are most likely to bind to a specific biological target. oatext.comresearchgate.netdomainex.co.uk | Identifying new diarylheptanoid-based inhibitors for targets like the main protease of SARS-CoV-2 or neuraminidase. oatext.comnih.gov |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tjdr.orgeurofinsdiscovery.com | Analyzing the binding modes of diarylheptanoids with target proteins to understand the key interactions driving their biological activity. nih.govtjdr.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the dynamic behavior of biological systems. steeronresearch.com | Assessing the stability of diarylheptanoid-protein complexes and providing insights into their flexibility and interactions. steeronresearch.comtjdr.org |

| De Novo Design | Involves designing novel molecules from scratch, often by building them directly within the binding site of a target protein. researchgate.neteuropa.eu | Creating entirely new diarylheptanoid-like structures with potentially enhanced or novel biological activities. biorxiv.orgrsc.orgnih.gov |

These computational methods allow researchers to prioritize the most promising diarylheptanoid candidates for synthesis and experimental testing, significantly reducing the time and cost of drug development. steeronresearch.com

Exploration of Diarylheptanoid Scaffold for Novel Bioactive Agent Development

The 1,7-diarylheptane structure, the core of all diarylheptanoids, is considered a "privileged scaffold" in drug discovery. researchgate.netnih.gov This means that this structural framework is capable of binding to multiple biological targets, making it a versatile template for developing new drugs. researchgate.netnih.gov

Researchers are actively exploring the diarylheptanoid scaffold to create libraries of new compounds with diverse biological activities. nih.gov By modifying the functional groups on the heptane (B126788) chain and the two aryl rings, it is possible to tune the bioactivity of these molecules. acs.org For instance, the synthesis of macrocyclic diarylheptanoid derivatives has led to compounds with antibacterial activity against M. tuberculosis. nih.gov

The structural diversity of naturally occurring diarylheptanoids, which includes linear, cyclic, and dimeric forms like this compound, provides a rich source of inspiration for the design of new bioactive agents. researchgate.netnih.gov The unique carbon framework of dimeric diarylheptanoids, in particular, offers opportunities for creating molecules with novel mechanisms of action. nih.gov

Interdisciplinary Research Collaborations and Translational Considerations in Academic Settings

The journey of a compound like this compound from a laboratory discovery to a potential therapeutic requires a concerted effort from researchers across various disciplines. Interdisciplinary collaboration is essential for tackling the complex challenges of drug development. hepi.ac.ukrcaap.ptroutledge.com

Translational Research:

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in improving human health. hepi.ac.ukcam.ac.ukacer.edu.au In the context of this compound, this involves:

From Bench to Bedside: Taking the initial findings on the bioactivity of this compound and advancing them through preclinical and eventually clinical studies. ncl.ac.uk

Collaboration: Fostering partnerships between academic researchers, clinicians, and industry partners is crucial for successful translation. cam.ac.uk Universities often establish centers for advanced interdisciplinary research to facilitate such collaborations. ukim.edu.mk

An example of translational research in the diarylheptanoid field is the use of translatome analysis to investigate the mechanisms of action of diarylheptanoids from Alpinia officinarum. nih.gov This type of "omics" technology helps to understand the molecular effects of these compounds, which is a critical step in their development as therapeutic agents. nih.gov Academic institutions are increasingly creating frameworks and providing resources to support researchers in navigating the complex path of translational research. hepi.ac.ukncl.ac.uk

Q & A

Q. 1.1. What are the primary methodologies for isolating and purifying Blepharocalyxin E from natural sources?

this compound is typically isolated from plants like Alpinia blepharocalyx using chromatographic techniques such as column chromatography (silica gel or reverse-phase) and preparative HPLC. Key steps include solvent extraction (e.g., methanol or ethyl acetate), followed by fractionation guided by bioactivity assays or TLC monitoring. Purity validation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. 1.2. How is the structural elucidation of this compound validated?

Structural confirmation involves a combination of spectroscopic techniques:

- NMR : Assignments of proton and carbon signals, including 2D experiments (COSY, HSQC, HMBC) to establish connectivity.

- X-ray crystallography : For absolute stereochemistry determination (if crystals are obtainable).

- Comparative analysis : Cross-referencing with spectral data of structurally related compounds like Blepharocalyxin D .

Q. 1.3. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Standard assays include:

- Anti-inflammatory activity : Measurement of NO inhibition in LPS-induced macrophages (e.g., RAW 264.7 cells) .

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).

- Enzymatic inhibition : Targets like COX-2 or iNOS, using ELISA or fluorometric methods.

Controls must include structurally similar analogs (e.g., Blepharocalyxin D) to assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. 2.1. How can enantioselective synthesis of this compound be optimized using transition-metal catalysis?

Recent advances in asymmetric catalysis, such as manganese(I)/chiral amine dual catalysis (as demonstrated for Blepharocalyxin D analogs), enable enantioselective C–C bond formation. Key parameters:

- Catalyst system : Mn(CO)₅Br with chiral amines (e.g., Cinchona alkaloids).

- Substrate scope : Compatibility with diverse boronic acids (e.g., aryl, alkyl) and conjugated aldehydes.

- Mechanistic insights : Use of DFT calculations to identify rate-limiting steps (e.g., 1,4-addition vs. 1,2-addition pathways) .

Q. 2.2. What strategies resolve contradictions in bioactivity data between synthetic and naturally derived this compound?

Discrepancies often arise from:

- Impurity profiles : Synthetic routes may introduce trace intermediates (e.g., MIDA boronates) not present in natural extracts. Validate purity via LC-MS and quantitative NMR.

- Stereochemical mismatches : Ensure synthetic batches match natural product stereochemistry using chiral HPLC or VCD spectroscopy.

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., dexamethasone for anti-inflammatory assays) .

Q. 2.3. How can computational methods predict the metabolic stability of this compound?

- In silico tools : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate bioavailability, CYP450 interactions, and metabolic sites.

- Docking studies : Model interactions with metabolic enzymes (e.g., CYP3A4) using AutoDock Vina or Schrödinger Suite.

- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Methodological Challenges

Q. 3.1. How should researchers design experiments to address the low yield of this compound in total synthesis?

- Optimization parameters : Screen solvents (e.g., THF vs. DCM), catalysts (e.g., Grubbs vs. Hoveyda-Grubbs for olefin metathesis), and temperatures.

- Protecting group strategy : Use MIDA boronates for Suzuki-Miyaura couplings to enhance stability and reduce side reactions .

- Scale-up considerations : Evaluate batch vs. flow chemistry for critical steps (e.g., photoredox-mediated desulfonylation) .

Q. 3.2. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.

- Error handling : Report IC₅₀ values with 95% confidence intervals; use ANOVA for multi-group comparisons.

- Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies, including sample blinding and randomization .

Data Presentation & Reproducibility

Q. 4.1. How should synthetic procedures for this compound be documented to ensure reproducibility?

- Detailed protocols : Include molar ratios, reaction times, and purification steps (e.g., Rf values for TLC).

- Supporting information : Provide HRMS, NMR spectra (with peak assignments), and crystallographic data (CIF files) in supplemental materials.

- Validation : Independent replication by a second lab, as per the Organic Letters guidelines for total synthesis .

Q. 4.2. What are common pitfalls in interpreting NMR data for this compound derivatives?

- Solvent artifacts : Residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) may obscure signals. Use high-purity deuterated solvents.

- Dynamic effects : Conformational flexibility can lead to signal broadening; acquire spectra at varying temperatures.

- Overlapping signals : Apply 2D NMR or DOSY experiments to resolve complex regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.